molecular formula C28H32N4O5S2 B1641472 SZ4TA2

SZ4TA2

Cat. No.: B1641472
M. Wt: 568.7 g/mol
InChI Key: TZOBOAHCWXVNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SZ4TA2 is a compound known for its ability to inhibit protein-protein interactions, particularly between Bcl-xL and Bak.

Preparation Methods

Synthetic Routes and Reaction Conditions: SZ4TA2 is synthesized using a chemoselective and biocompatible reaction known as sulfo-click amidation. This reaction involves the interaction between thioacids and sulfonyl azides to form N-acylsulfonamides. The reaction proceeds stepwise, starting with the nucleophilic addition of thioacids to electron-deficient azides, followed by cyclization and a retro [3+2] cycloaddition .

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the sulfo-click amidation reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions are mild, and the byproducts are minimal, making it suitable for industrial applications .

Mechanism of Action

SZ4TA2 exerts its effects by inhibiting the interaction between Bcl-xL and Bak. The compound binds to the Bcl-xL protein, preventing its interaction with the Bak protein, which is crucial for the regulation of apoptosis. This inhibition is achieved through the formation of N-acylsulfonamide, which disrupts the protein-protein interaction .

Comparison with Similar Compounds

  • SZ7TA2
  • SZ9TA1
  • SZ9TA5

Comparison: SZ4TA2 is unique in its high potency and selectivity for inhibiting the interaction between Bcl-xL and Bak. Compared to similar compounds like SZ7TA2, SZ9TA1, and SZ9TA5, this compound exhibits superior activity in disrupting protein-protein interactions, making it a valuable tool in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C28H32N4O5S2

Molecular Weight

568.7 g/mol

IUPAC Name

4-(4,4-dimethylpiperidin-1-yl)-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide

InChI

InChI=1S/C28H32N4O5S2/c1-28(2)14-17-31(18-15-28)22-10-8-21(9-11-22)27(33)30-39(36,37)24-12-13-25(26(20-24)32(34)35)29-16-19-38-23-6-4-3-5-7-23/h3-13,20,29H,14-19H2,1-2H3,(H,30,33)

InChI Key

TZOBOAHCWXVNEO-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NCCSC4=CC=CC=C4)[N+](=O)[O-])C

Canonical SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NCCSC4=CC=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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